molecular formula C15H22O B12892979 2-Butyl-2-ethyl-5-methyl-2,3-dihydro-1-benzofuran CAS No. 138763-97-0

2-Butyl-2-ethyl-5-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B12892979
CAS No.: 138763-97-0
M. Wt: 218.33 g/mol
InChI Key: HKRKCFBSYGMDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂) can yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran include other benzofuran derivatives such as:

Uniqueness

What sets 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran apart from its similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This particular substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

138763-97-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-butyl-2-ethyl-5-methyl-3H-1-benzofuran

InChI

InChI=1S/C15H22O/c1-4-6-9-15(5-2)11-13-10-12(3)7-8-14(13)16-15/h7-8,10H,4-6,9,11H2,1-3H3

InChI Key

HKRKCFBSYGMDNL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2=C(O1)C=CC(=C2)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.